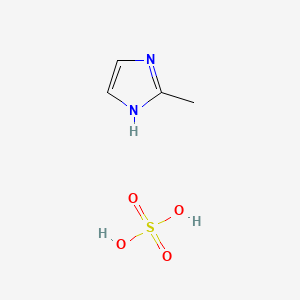

2-Methyl-1H-imidazole sulphate

CAS No.: 93840-67-6

Cat. No.: VC16988514

Molecular Formula: C4H8N2O4S

Molecular Weight: 180.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93840-67-6 |

|---|---|

| Molecular Formula | C4H8N2O4S |

| Molecular Weight | 180.19 g/mol |

| IUPAC Name | 2-methyl-1H-imidazole;sulfuric acid |

| Standard InChI | InChI=1S/C4H6N2.H2O4S/c1-4-5-2-3-6-4;1-5(2,3)4/h2-3H,1H3,(H,5,6);(H2,1,2,3,4) |

| Standard InChI Key | LQJVFZGMRYJPNB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CN1.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-1H-imidazole sulphate is an ionic compound formed by the reaction of 2-methylimidazole with sulfuric acid. The parent compound, 2-methylimidazole (CAS 693-98-1), has the molecular formula and a molecular weight of 82.10 g/mol . Its sulphate derivative likely adopts a similar core structure, with the imidazole ring’s nitrogen atoms protonated and associated with sulfate () counterions.

Molecular and Crystallographic Data

-

Parent Compound (2-Methylimidazole):

The sulphate salt is expected to exhibit higher thermal stability due to ionic interactions, though experimental data specific to the sulphate form remains scarce.

Synthesis and Industrial Production

Synthesis from 2-Methylimidazole

The conversion of 2-methylimidazole to its sulphate salt typically involves acid-base reactions. One documented method for related salts involves:

-

Bisulfate Formation: Reacting 2-methylimidazole with concentrated sulfuric acid under controlled conditions to form the bisulfate intermediate .

-

Neutralization: Adjusting pH to precipitate the sulphate salt.

Alternative routes include the use of sulfonating agents or alkylation with sulfate esters. For example, alkylation of 2-methyl-4-nitroimidazole derivatives with ethylene oxide in the presence of sulfur trioxide has been reported for analogous compounds .

Purification and Characterization

-

Chromatography: Silica gel column chromatography using tetrahydrofuran and petroleum ether (1:2) effectively isolates imidazole derivatives .

-

Spectroscopic Confirmation: Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy validate molecular structure, while high-performance liquid chromatography (HPLC) ensures purity .

Physicochemical Properties

Thermodynamic Stability

-

Thermochemical Data (Parent Compound):

The sulphate salt likely exhibits enhanced stability due to ionic lattice energy, though experimental studies are needed to confirm this.

Solubility and Reactivity

-

Aqueous Solubility: The parent compound’s solubility in water suggests that the sulphate salt is highly soluble, facilitating its use in aqueous formulations.

-

Acid-Base Behavior: The imidazole ring’s (predicted ) indicates weak basicity, influencing protonation states in biological systems.

Functional Applications

Corrosion Inhibition

2-Methyl-2-imidazoline, a structurally related compound, demonstrates notable corrosion inhibition properties . By analogy, the sulphate salt may act as a protective agent in industrial cooling systems or metal surface treatments. Proposed mechanisms include:

-

Adsorption onto metal surfaces via nitrogen lone pairs.

Synergy with Surfactants

Studies on 2-methylimidazole derivatives reveal synergistic effects with ionic (e.g., sodium dodecyl sulfate) and non-ionic (e.g., Tween 80) surfactants, enhancing microbial membrane penetration . This synergy could be exploited in disinfectants or pharmaceutical creams.

Industrial and Regulatory Considerations

Environmental Impact

-

Biodegradability: Imidazole rings are resistant to microbial degradation, necessitating wastewater treatment to prevent environmental persistence.

Future Research Directions

-

Synthesis Optimization: Develop scalable, solvent-free methods for sulphate salt production.

-

Biological Screening: Evaluate the sulphate derivative against antibiotic-resistant pathogens.

-

Thermal Analysis: Characterize melting points, decomposition temperatures, and lattice energies via differential scanning calorimetry (DSC).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume